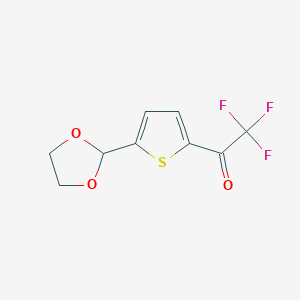

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene

Descripción

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is a specialized thiophene derivative characterized by a trifluoroacetyl group at the 2-position and a 1,3-dioxolane ring at the 5-position of the thiophene core. This compound is primarily utilized in niche synthetic applications, as evidenced by its inclusion in specialty chemical catalogs (e.g., CymitQuimica and AK Scientific) .

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAXBQKIGBHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641889 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-29-7 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 5-(1,3-dioxolan-2-yl)thiophene Intermediates

- The 5-position of thiophene is functionalized by coupling reactions involving 2-(5-bromothiophen-2-yl)-1,3-dioxolane as a key intermediate.

- This intermediate is prepared by protecting the aldehyde group on 5-formylthiophene as a 1,3-dioxolane acetal.

- Palladium-catalyzed Suzuki coupling reactions are employed to introduce various substituents at the 5-position, including the 1,3-dioxolane group, using boronic acid derivatives or boronate esters.

Introduction of the Trifluoroacetyl Group at the 2-Position

- The trifluoroacetyl group is introduced at the 2-position of the thiophene ring by acylation reactions.

- A common approach involves the use of trifluoroacetyl halides or trifluoroacetylating agents reacting with 2-substituted thiophenes.

- Literature reports the synthesis of 2-(trifluoroacetyl)thiophene from 2-thiophenecarboxaldehyde or related precursors, often via organometallic intermediates such as 2-thienylmagnesium bromide reacting with trifluoroacetyl sources.

Combined Synthesis of this compound

- The key step involves coupling the 5-(1,3-dioxolan-2-yl)thiophene intermediate with trifluoroacetylation at the 2-position.

- This can be achieved by first preparing the 5-(1,3-dioxolan-2-yl)thiophene and then subjecting it to trifluoroacetylation conditions.

- Alternatively, a palladium-catalyzed cross-coupling can be used to install the 1,3-dioxolane group on a 2-trifluoroacetylthiophene precursor.

- Protection and deprotection steps are carefully controlled to maintain the integrity of the dioxolane ring during acylation.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aldehyde protection | 5-formylthiophene + ethylene glycol, acid catalyst | >90 | Formation of 1,3-dioxolane acetal |

| 2 | Bromination | 5-(1,3-dioxolan-2-yl)thiophene + NBS or similar | 80-90 | Bromination at 2-position for further coupling |

| 3 | Suzuki coupling | Pd catalyst, boronic acid/ester, base, solvent | 70-85 | Installation of 1,3-dioxolane substituent at 5-position |

| 4 | Trifluoroacetylation | 2-thienylmagnesium bromide + trifluoroacetyl halide | 60-75 | Introduction of trifluoroacetyl group at 2-position |

| 5 | Final coupling/deprotection | Pd-catalyzed coupling or acid deprotection | 65-80 | Assembly of final compound |

Yields are approximate and depend on specific reaction conditions and purification methods.

Research Findings and Optimization Notes

- The use of palladium-catalyzed Suzuki coupling is critical for regioselective functionalization at the 5-position of thiophene with the 1,3-dioxolane protecting group, providing good yields and functional group tolerance.

- Trifluoroacetylation via organometallic intermediates (e.g., Grignard reagents) is a reliable method to introduce the trifluoroacetyl group at the 2-position, but requires careful control of moisture and temperature to avoid side reactions.

- Protection of aldehydes as 1,3-dioxolane acetals is essential to prevent unwanted reactions during acylation steps and to improve overall synthetic efficiency.

- Acidic deprotection conditions are used to remove the dioxolane protecting group when necessary, but must be optimized to avoid decomposition of sensitive trifluoroacetyl groups.

Análisis De Reacciones Químicas

Types of Reactions

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized thiophene derivatives, while reduction can produce compounds with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene serves as an important intermediate in the synthesis of various thiophene derivatives. These derivatives are often utilized in the development of new materials, including organic semiconductors and sensors. The compound's ability to undergo various chemical transformations (e.g., oxidation and reduction) allows chemists to tailor its properties for specific applications.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit antimicrobial activity against various pathogens. The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating biochemical pathways that lead to cell death or inhibition of microbial growth .

Case Study: Anticancer Activity

A study investigating the anticancer properties of thiophene derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells. The study reported an IC50 value indicating potent activity at low concentrations, suggesting that these compounds could be developed into effective therapeutic agents .

Medicine

The compound is being explored for its potential use in drug development. Its structural features allow it to act as a pharmacological tool in the design of new drugs targeting specific diseases. For instance, compounds containing the trifluoroacetyl group have been associated with enhanced pharmacokinetic properties and improved efficacy in treating conditions like inflammation and cancer .

Case Study: Drug Development

Research into FDA-approved drugs containing trifluoromethyl groups highlights the significance of this functional group in enhancing drug efficacy and selectivity. The incorporation of similar groups into drug candidates derived from this compound could lead to novel treatments for various diseases .

Industrial Applications

In industrial settings, this compound is utilized as a reagent in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene with analogous compounds:

Key Observations:

Substituent Effects :

- The trifluoroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in amidation or alkylation reactions). In contrast, the 3,5-dimethylbenzoyl group in the analog from introduces steric bulk and electron-donating methyl groups, likely reducing reactivity but improving stability .

- The dioxolane ring in both compounds may act as a protecting group for ketones or aldehydes, enabling controlled deprotection in multistep syntheses.

Electronic Properties: Fused thiophene systems (e.g., 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) exhibit extended π-conjugation, making them suitable for organic semiconductors . The target compound’s trifluoroacetyl group disrupts conjugation but introduces polarizability, which could aid solubility in polar solvents.

Actividad Biológica

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone |

| Molecular Formula | C9H7F3O3S |

| InChI Key | JLAAXBQKIGBHBL-UHFFFAOYSA-N |

The presence of the trifluoroacetyl group enhances the compound's reactivity, while the dioxolane moiety contributes to its unique chemical properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A series of in vitro studies showed that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

In a notable study, the half-maximal inhibitory concentration (IC50) for cancer cell lines was reported as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoroacetyl group enhances binding affinity to certain enzymes and receptors involved in critical biochemical pathways. This modulation can lead to altered cellular responses, contributing to its antimicrobial and anticancer properties .

Case Studies

A recent case study explored the use of this compound in combination with established chemotherapeutics. The results indicated that co-administration improved therapeutic efficacy and reduced resistance in cancer cells. This synergistic effect suggests a promising avenue for future research in combination therapies .

Q & A

Q. What precautions are necessary for handling trifluoroacetyl-containing compounds?

- Methodological Answer : The trifluoroacetyl group is moisture-sensitive. Store compounds under inert gas (argon/nitrogen) and use anhydrous solvents. Decomposition products (e.g., HF) require corrosion-resistant equipment. Safety protocols from sulfonium salt syntheses, including DSC-monitored stability tests, are applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.